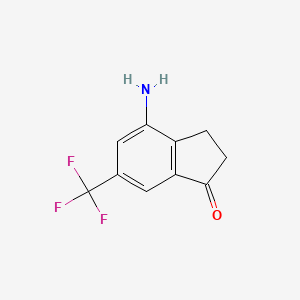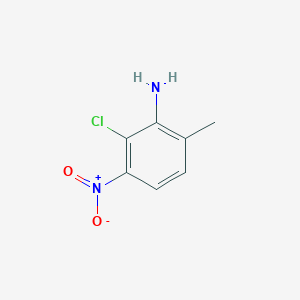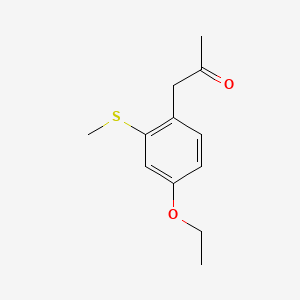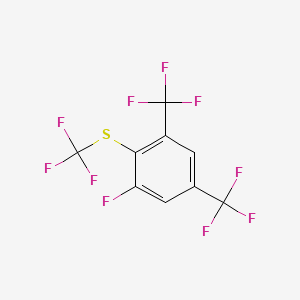
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S. This compound is characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. The compound is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the trifluoromethylthio group.
Applications De Recherche Scientifique
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials with specific electronic and thermal characteristics.
Biology and Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and biochemical research. It can be used to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and stability by altering the electron density on the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound also contains trifluoromethyl groups but differs in the position and presence of a bromine atom.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to the benzene ring, providing different reactivity and properties.
Uniqueness
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct electronic and steric effects. These properties make it particularly valuable in applications requiring high thermal stability and specific reactivity patterns.
Propriétés
Formule moléculaire |
C9H2F10S |
|---|---|
Poids moléculaire |
332.16 g/mol |
Nom IUPAC |
1-fluoro-3,5-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-2-3(7(11,12)13)1-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
Clé InChI |
QYRFUFXBSJHQMD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)SC(F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


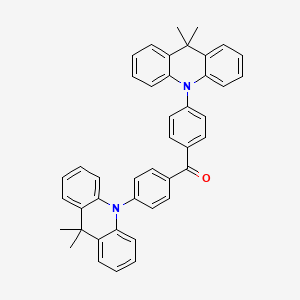


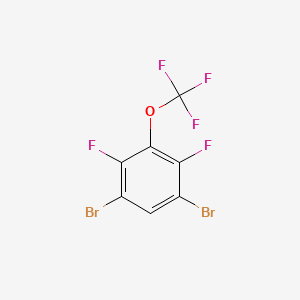
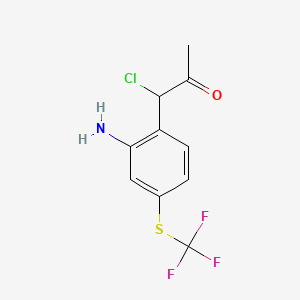


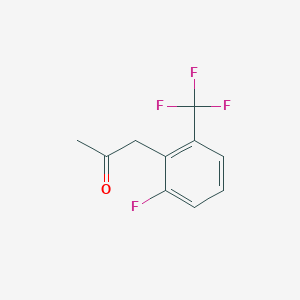
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
